molecular formula C30H16O8 B1674126 Hypericin CAS No. 548-04-9

Hypericin

Cat. No.: B1674126
CAS No.: 548-04-9
M. Wt: 504.4 g/mol
InChI Key: YDOIFHVUBCIUHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hypericin, a naturally occurring compound found in some species of the genus Hypericum, is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .

Mode of Action

This compound’s interaction with its targets results in a variety of effects. It is believed to inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine . Furthermore, this compound has some affinity for NMDA receptors .

Biochemical Pathways

The biosynthesis of hypericins is through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound . Oxidization reactions yield protoforms which then are converted into this compound and pseudothis compound .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has poor water solubility and bioavailability . The distribution and excretion are fast, and it is metabolized in bile . Furthermore, this compound has a long elimination half-life .

Result of Action

When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death . In addition to its ability to generate ROS, this compound can also disrupt cellular signaling pathways, inhibit enzyme activity, and induce apoptosis (programmed cell death) in cancer cells .

Action Environment

The action of this compound is influenced by environmental factors such as light. This compound remains in an inactive state until it is exposed to light of the appropriate wavelength . When the cancer cells are illuminated with the specific wavelength of light, the absorbed energy activates this compound, initiating a cascade of events . This unique characteristic makes this compound a valuable tool in various applications, including photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to selectively destroy cancer cells .

Safety and Hazards

When handling hypericin, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

Hypericin has been identified as a potential therapeutic agent for COVID-19 due to its ability to bind with high affinity to viral Mpro and RdRp . Future directions include assessing clinical response and adverse events with continuous this compound photodynamic therapy treatment without the 2-week rest periods and for longer periods to reflect real-world practice .

Biochemical Analysis

Biochemical Properties

Hypericin is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It interacts with various enzymes and proteins, triggering a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death .

Cellular Effects

This compound has shown remarkable antiproliferative effect upon irradiation on various tumor cells . The effect is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph, the mitochondria and extrinsic signaling pathways .

Molecular Mechanism

When exposed to light of a specific wavelength, the absorbed energy activates this compound, initiating a cascade of events . The activated this compound can generate ROS, such as singlet oxygen, which are highly reactive molecules that can induce cell death by causing oxidative damage to critical cellular components, including proteins, lipids, and DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Experimental studies have revealed no cytotoxicity of this compound in the dark; however, it can serve as a potential antimetastatic and antiangiogenic agent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single this compound dose was insufficient to prolong the survival of animals, but fractionated this compound doses could prevent animal death when administered shortly after the resection of the primary tumor .

Metabolic Pathways

This compound is biosynthesized through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of this compound .

Transport and Distribution

The uptake/transport/delivery of this compound is dependent on several competing or interrelated factors, which include the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .

Subcellular Localization

Co-labeling with this compound and fluorescent dyes specific for cell organelles revealed an intracellular localization of this compound predominantly in mitochondria and lysosomes .

Preparation Methods

Comparison with Similar Compounds

  • Pseudohypericin
  • Emodin
  • Hyperforin

This compound’s unique photodynamic properties and its ability to generate ROS make it a powerful and versatile compound in scientific research and medical applications.

Properties

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOIFHVUBCIUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203270
Record name Hypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-04-9, 1372719-41-9
Record name Hypericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypericin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hypericin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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